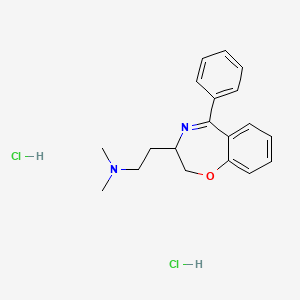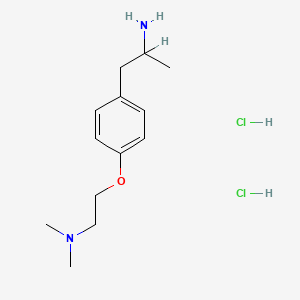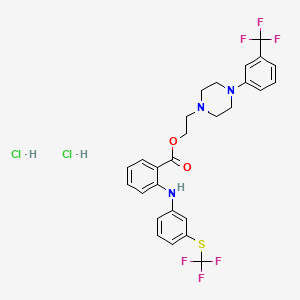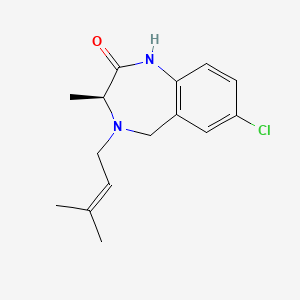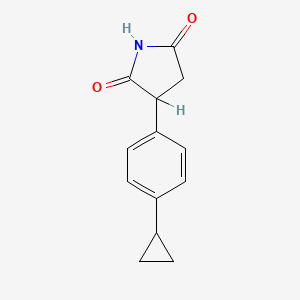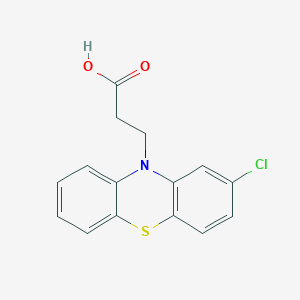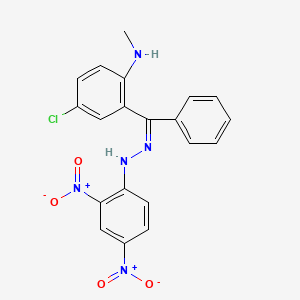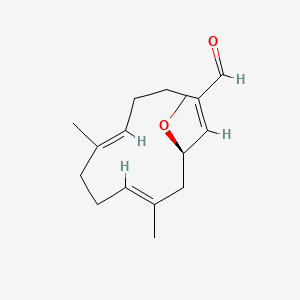
Vinorelbine metabolite M1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinorelbine metabolite M1 is a significant derivative of vinorelbine, a semi-synthetic vinca alkaloid. Vinorelbine is primarily used as an anti-mitotic chemotherapy drug for treating various types of cancers, including non-small cell lung cancer and breast cancer . The metabolite M1 is formed through the metabolic processes involving vinorelbine and plays a crucial role in its pharmacokinetics and pharmacodynamics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Vinorelbine is synthesized through a semi-synthetic process that involves the modification of natural vinca alkaloids. The synthetic route typically starts with the extraction of vinblastine from the Madagascar periwinkle plant (Catharanthus roseus). Vinblastine is then chemically modified to produce vinorelbine by altering the catharanthine ring structure from a nine-membered to an eight-membered ring .
Industrial Production Methods: Industrial production of vinorelbine involves large-scale extraction of vinblastine followed by its chemical modification. The process requires stringent control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity of vinorelbine .
Analyse Des Réactions Chimiques
Types of Reactions: Vinorelbine metabolite M1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic transformation and biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from the reactions of this compound include deacetylvinorelbine, 20’-hydroxyvinorelbine, and vinorelbine 6’-oxide. These metabolites have distinct pharmacological properties and contribute to the overall therapeutic efficacy of vinorelbine .
Applications De Recherche Scientifique
Vinorelbine metabolite M1 has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the metabolic pathways and transformation of vinca alkaloids. In biology, it helps in understanding the cellular mechanisms and interactions of anti-mitotic agents. In medicine, this compound is crucial for developing targeted cancer therapies and improving the pharmacokinetic profiles of chemotherapeutic drugs .
Mécanisme D'action
Vinorelbine metabolite M1 exerts its effects by binding to tubulin, a protein essential for microtubule formation. This binding disrupts the polymerization of microtubules, thereby inhibiting cell division and inducing apoptosis in cancer cells. The molecular targets involved include β-tubulin and various microtubule-associated proteins .
Comparaison Avec Des Composés Similaires
Vinorelbine metabolite M1 is unique compared to other vinca alkaloid metabolites due to its specific structural modifications and pharmacological properties. Similar compounds include vinblastine, vincristine, and vindesine. While all these compounds share a common mechanism of action, this compound has a distinct metabolic profile and reduced neurotoxicity, making it a preferred choice in certain therapeutic regimens .
Conclusion
This compound is a vital compound in the realm of chemotherapy, offering unique advantages in terms of efficacy and safety. Its comprehensive study and application in various scientific fields continue to contribute to advancements in cancer treatment and drug development.
Propriétés
Numéro CAS |
1032390-76-3 |
|---|---|
Formule moléculaire |
C45H54N4O9 |
Poids moléculaire |
794.9 g/mol |
Nom IUPAC |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1-oxido-10-aza-1-azoniatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C45H54N4O9/c1-8-27-19-28-22-44(40(51)56-6,36-30(25-49(54,23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)55-5)47(4)38-43(31)16-18-48-17-12-15-42(9-2,37(43)48)39(58-26(3)50)45(38,53)41(52)57-7/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3/t28-,37-,38+,39+,42+,43+,44-,45-,49?/m0/s1 |
Clé InChI |
LPTZKBCHESZBOM-LCJOUJNQSA-N |
SMILES isomérique |
CCC1=C[C@H]2C[C@@](C3=C(C[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
SMILES canonique |
CCC1=CC2CC(C3=C(C[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



